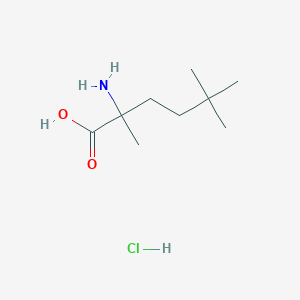

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride

説明

特性

IUPAC Name |

2-amino-2,5,5-trimethylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2,3)5-6-9(4,10)7(11)12;/h5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAWNRGHTYKWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-37-3 | |

| Record name | 2-amino-2,5,5-trimethylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride typically involves the reaction of 2,5,5-trimethylhexanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to obtain the final product.

化学反応の分析

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

1. Pharmaceutical Development

- Role as an Intermediate : 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be used in the formulation of drugs that require specific amino acid derivatives for enhanced bioavailability or targeted delivery systems .

2. Agrochemicals

- Pesticide Formulation : The compound has been explored as a component in pesticide formulations. It is noted for its ability to enhance the efficacy of active ingredients when used in combination with specific carboxylic acid amides, thus improving pest control measures .

3. Lubricants and Metalworking Fluids

- Synthetic Lubricants : The compound is utilized in the production of synthetic lubricants that are environmentally friendly. These lubricants are essential in applications ranging from automotive to industrial machinery, providing superior performance under extreme conditions .

4. Polymer Chemistry

- Plasticizers and Stabilizers : In polymer chemistry, this compound is used as a plasticizer and stabilizer for polyvinyl chloride (PVC) and other polymers. Its incorporation into formulations enhances flexibility and thermal stability .

Case Studies

作用機序

The mechanism of action of 2-Amino-2,5,5-trimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group

生物活性

2-Amino-2,5,5-trimethylhexanoic acid hydrochloride, commonly known as HMB (β-hydroxy β-methylbutyrate), is a metabolite of the essential amino acid leucine. It has garnered attention for its potential biological activities, particularly in muscle metabolism, anti-catabolic effects, and various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C9H19NO2

- Molecular Weight : 175.25 g/mol

- CAS Number : 1803596-37-3

HMB functions primarily through:

- Inhibition of Muscle Protein Breakdown : HMB has been shown to inhibit the activity of the ubiquitin-proteasome pathway, which is responsible for protein degradation in muscle tissues.

- Stimulation of Muscle Protein Synthesis : It enhances the signaling pathways involved in muscle growth, particularly the mTOR pathway, which is crucial for protein synthesis.

- Anti-inflammatory Effects : HMB may reduce markers of inflammation, contributing to its protective effects on muscle tissue during stress or injury.

1. Muscle Health

HMB is widely studied for its effects on muscle mass and strength:

- Case Study : A randomized controlled trial involving elderly participants showed that supplementation with HMB resulted in significant increases in lean body mass and muscle strength compared to a placebo group over a 12-week period .

| Study | Population | Duration | Results |

|---|---|---|---|

| Nissen et al. (1996) | Elderly men | 12 weeks | +3.6% lean mass |

| Wilson et al. (2013) | Resistance-trained men | 8 weeks | +1.4 kg muscle gain |

2. Weight Loss and Body Composition

HMB supplementation has been linked to fat loss while preserving lean muscle:

- A meta-analysis indicated that HMB supplementation can lead to a reduction in body fat percentage without compromising muscle mass.

| Study | Population | Duration | Results |

|---|---|---|---|

| Cornell et al. (2015) | Overweight adults | 8 weeks | -1.5% body fat |

3. Exercise Recovery

HMB may aid in recovery from intense exercise:

- Research shows that HMB supplementation reduces muscle damage markers following resistance training sessions .

4. Potential Therapeutic Applications

HMB has been explored for various therapeutic uses:

- Cancer Cachexia : Studies suggest that HMB may help mitigate weight loss and muscle wasting in cancer patients.

- Sarcopenia : Its role in combating age-related muscle loss has been emphasized in geriatric studies.

Safety and Toxicity

HMB is generally recognized as safe (GRAS) when used appropriately. Most studies report minimal side effects, with gastrointestinal discomfort being the most common complaint at higher doses.

類似化合物との比較

Structural and Functional Group Differences

Key Observations :

- Branching and Steric Effects: The target compound’s tri-methylated structure (positions 2,5,5) creates significant steric hindrance compared to less substituted analogs like 2-Amino-2,5-dimethylhexanoic acid hydrochloride .

- Functional Group Diversity: Unlike Tocainide Hydrochloride (amide group) or 2-Aminoethanethiol Hydrochloride (thiol group) , the target compound lacks aromaticity or sulfur-based functional groups.

- Fluorine Substitution: trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride introduces fluorine atoms, which can alter polarity and metabolic stability compared to non-halogenated analogs .

Physicochemical and Pharmacological Properties

Solubility :

- The hydrochloride salt form improves water solubility in all compounds listed. However, the branched structure of the target compound may reduce solubility compared to linear-chain analogs like 2-Aminoethanethiol Hydrochloride .

Stability :

Purity Specifications :

- Tocainide Hydrochloride is pharmacopeial-grade (98.0–101.0% purity) , while 2-Aminoethanethiol Hydrochloride is >95.0% pure . No purity data exists for the target compound in the evidence.

Pharmacological Use :

- 2-Aminoethanethiol Hydrochloride (Cysteamine) is used in cystinosis treatment and as a radioprotective agent .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-amino-2,5,5-trimethylhexanoic acid hydrochloride?

- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary parameters such as temperature, reaction time, catalyst loading, and solvent polarity. For example, a fractional factorial design can identify critical factors with minimal experimental runs . Post-optimization, validate results using response surface methodology (RSM) to refine conditions (e.g., pH control for hydrochloride salt formation).

- Example Table :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 85°C |

| Reaction Time | 4–12 hrs | 8 hrs |

| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% |

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Pre-weigh samples in controlled environments to minimize exposure .

- Storage : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis (e.g., every 6 months) .

- Disposal : Follow local regulations for halogenated organic compounds, such as neutralization with dilute NaOH before incineration .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Use H and C NMR in DO or DMSO-d to resolve stereochemistry and confirm the hydrochloride salt formation (e.g., δ 1.2–1.5 ppm for methyl groups) .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular ion peaks ([M+H] and [M+Cl] adducts) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for purity assessment (retention time ~8.5 min) .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Linearity : Test over 80–120% of expected concentration (R > 0.995).

- Recovery : Spike matrices (plasma, tissue homogenates) with known concentrations; validate recovery rates (≥90%) using LC-MS/MS .

- Precision : Perform intra-day and inter-day replicates (RSD < 2%) .

- Example Table :

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Plasma | 92.3 | 1.8 |

| Liver Homogenate | 88.7 | 2.1 |

Q. What computational approaches are suitable for predicting reaction pathways or stability under varying conditions?

- Methodological Answer :

- Reaction Modeling : Use density functional theory (DFT) to simulate intermediates and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Degradation Prediction : Apply molecular dynamics (MD) simulations to study hydrolysis kinetics in aqueous environments .

Q. How can conflicting data on the compound’s solubility or reactivity be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 7.4 PBS buffer, 25°C) to isolate variables .

- Cross-Validation : Compare results with alternative techniques (e.g., isothermal titration calorimetry vs. UV-Vis for solubility) .

Q. What strategies are recommended for studying the compound’s stability under accelerated aging conditions?

- Methodological Answer :

- Stress Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-UV at 254 nm .

- Kinetic Analysis : Use the Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。